REACTION_CXSMILES
|
[C:1]12([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.CN(C)C=O.C1C(=O)N([Br:27])C(=O)C1.CCCCCCC>S(Cl)(Cl)=O.C(#N)C.O>[Br:27][CH:11]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)[C:12]([OH:14])=[O:13]
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(=O)O
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Name
|
|
Quantity
|
465 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
307 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
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ADDITION
|
Details
|
0.3 mL was added
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated to 60° C
|
Type
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STIRRING
|
Details
|
The reaction was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 60 to 65° C
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
Excess thionyl chloride was distilled off at 78-80° C
|
Type
|
ADDITION
|
Details
|
Water was then added cautiously
|
Type
|
CUSTOM
|
Details
|
(violent reaction)
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction (total volume 1050 mL)
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated from the organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with additional water (600 mL)
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was again separated from the organic layer
|
Type
|
ADDITION
|
Details
|
Additional water (150 mL) was added to the organic heptane layer
|
Type
|
DISTILLATION
|
Details
|
the heptane was distilled off from the aqueous layer
|
Type
|
DISTILLATION
|
Details
|
After distilling off the heptane, tetrahydrofuran (THF; 1200 mL)
|
Type
|
ADDITION
|
Details
|
was added to the aqueous layer
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred vigorously at room temperature for 16 hours for slow hydrolysis
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
Addition water (150 mL)
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
CUSTOM
|
Details
|
the hydrolysis
|
Type
|
DISTILLATION
|
Details
|
The THF was then distilled off
|
Type
|
CUSTOM
|
Details
|
yielding
|
Type
|
ADDITION
|
Details
|
Seeds were then added
|
Type
|
CUSTOM
|
Details
|
to reach room temperature so that a heavy solid
|
Type
|
STIRRING
|
Details
|
was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was then filtered off
|
Type
|
WASH
|
Details
|
washed with acetonitrile (2×250 mL)
|
Type
|
CUSTOM
|
Details
|
264 grams with AP 95 in 66% yield after drying in vacuo at room temperature
|
Type
|
CUSTOM
|
Details
|
The mother liquor (113 gram residue) was then triturated the residue with water and acetonitrile (250 mL/250 mL) for 1-2 hours at room temperature
|
Duration
|
1.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The reaction was then filter
|
Type
|
CUSTOM
|
Details
|
the solid dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)O)C12CC3CC(CC(C1)C3)C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |